molecular formula C9H8ClNOS B8726037 6-Chloro-2-ethoxybenzo[d]thiazole CAS No. 70292-67-0

6-Chloro-2-ethoxybenzo[d]thiazole

Cat. No. B8726037
CAS RN: 70292-67-0
M. Wt: 213.68 g/mol
InChI Key: WZTRWHZBHLTNBD-UHFFFAOYSA-N
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Patent
US04353919

Procedure details

Prepared analogous to Example 5 from 6-chloro-2-ethoxy-benzothiazole and concentrated hydrochloric acid with a yield of 56% of theory. M.p.: 212°-213° C. (toluene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[CH:12][C:5]2[N:6]=[C:7]([O:9]CC)[S:8][C:4]=2[CH:3]=1.Cl>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:13]=[CH:12][C:5]2[NH:6][C:7](=[O:9])[S:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(N=C(S2)OCC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC2=C(NC(S2)=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.